molecular formula C15H13NO3 B1400487 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester CAS No. 867256-56-2

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester

Cat. No. B1400487
CAS RN: 867256-56-2
M. Wt: 255.27 g/mol
InChI Key: GWMZPZDCHPEFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester (4-APB) is a novel compound that has been studied for its potential applications in the field of scientific research. It is a synthetic compound that was first synthesized in 2018 and has been studied for its potential to be used in a variety of laboratory experiments. 4-APB is a derivative of the natural product pyridine and is an analog of the neurotransmitter dopamine. It has been studied for its ability to modulate the activity of the dopamine receptors and has been found to be a promising tool for studies involving the dopamine system.

Scientific Research Applications

Synthesis and Structural Investigation

  • Triorganostannyl Esters Synthesis : A study reported the synthesis and structural investigation of triorganostannyl esters, including those related to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds were explored for their physicochemical properties and potential applications in coordination to metal centers affecting photophysical properties (Tzimopoulos et al., 2010).

Chemical Properties and Reactions

  • Concave Methyl Benzoates : Research on concave methyl benzoates, related to the chemical family of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, revealed insights into their chemical properties and reactions, including challenges in saponification and shielding effects (Lüning & Wangnick, 1992).

Anticancer Potential

  • Pyridine-Thiazole Hybrid Molecules : A 2022 study synthesized novel pyridine-thiazole hybrid molecules, structurally related to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, and tested their anticancer potential. High antiproliferative activity was observed in various cancer cell lines, suggesting potential as anticancer agents (Ivasechko et al., 2022).

Photophysical Studies

  • Highly Luminescent Heterocyclic Compounds : A study on pyridylthiazoles, which are structurally similar to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, focused on their luminescent properties. These compounds demonstrated potential for use in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).

Synthetic Applications

  • Novel Pyridine-3-Carbonitrile Derivatives : Research on the synthesis of new pyridine-carbonitrile derivatives, similar to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, explored their potential applications, including in anticancer therapy. Some compounds showed significant cytotoxicity against breast cancer cell lines (Mansour et al., 2021).

properties

IUPAC Name

methyl 4-(5-acetylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)13-7-8-14(16-9-13)11-3-5-12(6-4-11)15(18)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZPZDCHPEFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester

Synthesis routes and methods

Procedure details

Procedure U′: To a stirring solution of 1-(6-chloro-pyridin-3-yl)-ethanone (1.0 mmol, CAS #55676-22-7) and 4-methoxycarbonylphenyl boronic acid (1.2 mmol) in dioxane (0.15M), add tetrakis-(triphenylphosphine) palladium (0.044 mmol) and 2M aqueous sodium carbonate (5.0 mmol). Heat the reaction to 90° C. for three hours. After this time, remove the heat and concentrate in vacuo. Purify the title compound via radial chromatography eluting with methanol and dichloromethane. MS (m/e): 256.1 (M+1)
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.044 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.